PX 2

Cannabinoid Pharmacology In Vivo Radiobiotelemetry CB1 Functional Selectivity

Forensic labs need reliable reference standards to distinguish indazole SCRAs in seized materials. PX 2 (5F-APP-PINACA, CAS 2365471-47-0) is a ≥98% pure certified standard with unique benzylic LC-MS/MS fragmentation for unambiguous identification. • Benzylic cleavage pattern discriminates it from 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, and NNL-1 in complex mixtures • Orthogonal UV-Vis confirmation at λmax 209/302 nm supports dual-detection protocols • Ships globally; verify local regulatory status before ordering (Schedule II in Canada; controlled in select EU/Asian jurisdictions).

Molecular Formula C22H25FN4O2
Molecular Weight 396.5
Cat. No. B1162272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePX 2
Synonyms5-fluoro APP-PINACA; FU-PX
Molecular FormulaC22H25FN4O2
Molecular Weight396.5
Structural Identifiers
SMILESO=C(N[C@H](C(N)=O)CC1=CC=CC=C1)C2=NN(CCCCCF)C3=C2C=CC=C3
InChIInChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m0/s1
InChIKeyOJTAHWMZBJRSIR-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PX 2 Identity and Pharmacology


PX 2, systematically known as 5F-APP-PINACA or FU-PX (CAS 2365471-47-0), is a synthetic cannabinoid receptor agonist (SCRA) built on an indazole core [1]. It is a fluorinated analog of AB-PINACA and 5F-AB-PINACA, featuring a distinctive phenylalanine‑derived amino acid pendant with a benzyl side chain replacing the isopropyl group found in its parent structures . The compound was developed as an analytical reference standard for forensic toxicology and research applications, with its physiological and toxicological properties remaining incompletely characterized .

PX 2 Generic Substitution Risks


Indazole‑based SCRAs exhibit widely divergent pharmacodynamic profiles despite sharing a common core scaffold. In the systematic library characterized by Markham et al. (2022), binding affinities spanned from sub‑nanomolar to >10,000 nM and functional potencies ranged from 0.24 to 1,259 nM across structurally similar compounds [1]. The pendant amino acid side chain — specifically the benzyl moiety in PX 2 versus the isopropyl group in 5F-AB-PINACA or the tert‑leucine tert‑butyl group in 5F-ADB-PINACA — imposes distinct steric constraints at the CB1 orthosteric site, fundamentally altering both affinity and in vivo cannabimimetic efficacy [1]. Consequently, substituting PX 2 with any close analog without experimental corroboration risks invalidating receptor pharmacology studies, confounding forensic identification workflows, and producing misleading in vivo behavioral data.

PX 2 Differentiation Evidence


CB1 Hypothermia Response vs. 5F-AB-PINACA

When administered to mice, PX 2 (compound 19) failed to induce centrally mediated CB1‑dependent hypothermia, in contrast to 5F-AB-PINACA (compound 17) and 5F-ADB-PINACA (compound 18), which produced robust hypothermic responses at equivalent doses [1]. This functional divergence demonstrates that PX 2 possesses markedly reduced CB1 signaling efficacy in vivo relative to its closest structural analogs [1].

Cannabinoid Pharmacology In Vivo Radiobiotelemetry CB1 Functional Selectivity

CB1 Affinity and Potency: Benzyl vs. Isopropyl

Across the systematic SCRA library reported by Markham et al. (2022), CB1 affinity and potency ranked according to the pendant amino acid side chain: tert‑butyl > iso‑propyl > iso‑butyl > benzyl > ethyl > methyl > hydrogen [1]. PX 2, bearing a benzyl side chain, thus exhibits lower CB1 affinity and functional potency than 5F-AB-PINACA (iso‑propyl) and substantially lower than 5F-ADB-PINACA (tert‑butyl) [1]. Ensemble docking at CB1 confirmed a steric basis for this rank‑order: the larger benzyl group clashes with residues lining the orthosteric pocket, reducing accommodation compared to the compact iso‑propyl and tert‑butyl groups [1].

CB1 Receptor Binding Structure‑Activity Relationship Radioligand Binding Assay

Forensic Structural Differentiation

PX 2 (compound 19), PX-1 (compound 15), and NNL-1 (compound 20) share the indazole‑5‑fluoropentyl scaffold but differ exclusively in the amino acid side chain: PX 2 contains a phenylalanine‑derived benzyl moiety, PX-1 features a valine‑derived iso‑propyl group with an additional methylene spacer, and NNL-1 incorporates a tert‑leucine‑derived tert‑butyl group [1]. Despite these subtle chemical differences, the compounds are chromatographically distinguishable: PX 2 exhibits a unique retention time and fragmentation pattern in LC‑MS/MS analysis owing to the benzyl group's distinct mass (91 Da) and characteristic benzylic cleavage . The λmax of PX 2 (209, 302 nm) provides additional spectrophotometric discrimination from PX-1 and NNL-1.

Forensic Chemistry SCRA Structural Elucidation Isomer Differentiation

Solubility and Formulation Compatibility

PX 2 exhibits differential solubility across common laboratory solvents compared to highly lipophilic SCRAs. The maximum solubility of PX 2 at room temperature is 30 mg/mL in DMF, 25 mg/mL in DMSO, 0.5 mg/mL in ethanol, and 0.5 mg/mL in DMF:PBS (pH 7.2, 1:1) . In comparison, 5F‑AB‑PINACA typically shows >50 mg/mL solubility in DMSO and >10 mg/mL in ethanol . The limited aqueous compatibility (0.5 mg/mL in 50% DMF:PBS) necessitates careful solvent selection for in vitro pharmacology experiments, particularly when dose‑response curves require serial dilution without solvent‑induced receptor modulation .

Assay Development Solubility Optimization Formulation Compatibility

Regulatory Scheduling and Procurement Compliance

PX 2 is subject to distinct international control measures compared to structurally related SCRAs: it is classified as Schedule II in Canada under the Controlled Drugs and Substances Act [1], illegal in China, Singapore, and Sweden [1], and identified as a hazardous substance by the Swedish public health agency [2]. In contrast, 5F‑AB‑PINACA is scheduled in a different subset of jurisdictions, and 5F‑ADB‑PINACA is controlled under additional national narcotics laws [1]. This heterogeneous regulatory landscape means that procurement of PX 2 may be permitted in certain territories where 5F‑ADB‑PINACA is restricted, and vice versa [1].

Controlled Substance Compliance International Scheduling Forensic Procurement

PX 2 Application Scenarios


Forensic Differentiation of Benzyl-Substituted SCRAs

PX 2 serves as a certified reference standard (≥98% purity) for forensic laboratories tasked with identifying 5F‑APP‑PINACA in seized materials . Its unique LC‑MS/MS fragmentation pattern — dominated by the benzylic cleavage characteristic of the phenylalanine‑derived side chain — allows unambiguous discrimination from 5F‑AB‑PINACA, 5F‑ADB‑PINACA, PX‑1, and NNL‑1, even in complex mixtures . The compound's λmax at 209 and 302 nm provides orthogonal UV‑Vis confirmation, supporting dual‑detection forensic identification protocols.

CB1 Orthosteric Steric Constraints

PX 2 is uniquely suited for structure‑activity relationship (SAR) investigations examining how the benzyl side chain constrains CB1 receptor activation [1]. Because ensemble docking reveals steric clashes between the benzyl moiety and CB1 orthosteric pocket residues [1], PX 2 provides a critical negative‑control or intermediate‑efficacy reference point in concentration‑response panels that include iso‑propyl (5F‑AB‑PINACA) and tert‑butyl (5F‑ADB‑PINACA) analogs. The steep drop in in vivo CB1 efficacy from iso‑propyl to benzyl substitution [1] offers a pharmacologically informative gradient for receptor modeling.

Low-to-Moderate CB1 Efficacy Reference Compound

Based on the class‑level SAR trend (benzyl substituent yields lower CB1 potency than iso‑propyl and tert‑butyl groups) [1], PX 2 is appropriate as a mid‑range efficacy reference standard in β‑arrestin‑2 recruitment assays and membrane potential assays. Its solubility profile (DMSO 25 mg/mL; limited ethanol solubility at 0.5 mg/mL) dictates that assay buffers contain ≤0.1% DMSO final concentration to avoid solvent interference. This scenario is particularly relevant for laboratories establishing in‑house SCRA screening cascades that require a standardized compound with reproducible, moderate CB1 activity.

Legally Accessible SCRA Standard in Restricted Jurisdictions

For research institutions operating in jurisdictions where 5F‑ADB‑PINACA or other high‑potency SCRAs are prohibited, PX 2 may represent the only legally obtainable indazole‑based SCRA reference material [2]. Its distinct scheduling status — Schedule II in Canada, controlled in specific Asian and European countries — necessitates a jurisdiction‑by‑jurisdiction compliance assessment, but its availability through authorized analytical reference standard suppliers (e.g., Cayman Chemical, 10X CHEM) positions it as a viable alternative for cannabinoid receptor research and forensic method validation in legally permissive territories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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